molecular formula C9H14ClN3O B11820659 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride

Cat. No.: B11820659
M. Wt: 215.68 g/mol
InChI Key: AQULJXDKEYULDC-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride is a chemical compound with a complex structure that includes a methylamino group, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride typically involves the reaction of 4-methylpyridin-2-amine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide
  • 4-methylpyridin-2-amine
  • N-methylacetamide

Uniqueness

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c1-7-3-4-11-8(5-7)12-9(13)6-10-2;/h3-5,10H,6H2,1-2H3,(H,11,12,13);1H

InChI Key

AQULJXDKEYULDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CNC.Cl

Origin of Product

United States

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